3-Methoxy-5-nitropicolinonitrile
Overview
Description
3-Methoxy-5-nitropicolinonitrile is a chemical compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-nitropicolinonitrile consists of a pyridine ring with a nitro group at the 5-position, a nitrile group at the 2-position, and a methoxy group at the 3-position .Scientific Research Applications
Synthesis and Chemical Transformations
3-Methoxy-5-nitropicolinonitrile is involved in various synthetic and chemical transformation processes. It plays a critical role in the synthesis of several compounds:
Synthesis of Gefitinib : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound related to 3-Methoxy-5-nitropicolinonitrile, is utilized in the synthesis of Gefitinib. This process involves several steps, including transfer hydrogenation and Dimroth rearrangement, achieving an overall yield of about 66% (Jin et al., 2005).
Improved Synthesis of PHD2 Inhibitor : An improved and scalable method of synthesizing N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor potentially useful for treating anemia, starts from 5-bromo-3-nitropicolinonitrile. This optimized route involves only five chemical steps and a significant yield increase (Lei et al., 2015).
Reissert-Kaufmann-type Reaction : The Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates leads to 2-cyano-4-nitropyridines. This reaction provides a new route for preparing nitropyridinecarboxylic acids from pyridine homologues (Matsumura et al., 1970).
Reactions with Potassium Cyanide : 3-Methoxy-5-nitropicolinonitrile derivatives are formed through reactions of aromatic heterocyclic nitro compounds with potassium cyanide, leading to various complex molecules (Okamoto & Takahashi, 1971).
Ruthenium-Catalyzed Reductions : Nitroarenes with methoxy substituents are reduced to aminoarenes using formic acid in the presence of a ruthenium catalyst. This process includes the hydrogenation of heterocyclic compounds like quinoline and indole (Watanabe et al., 1984).
Crystal and Molecular Structure Studies
The study of crystal and molecular structures of compounds related to 3-Methoxy-5-nitropicolinonitrile reveals detailed insights into their chemical properties:
- Crystal Structure of Quinolone Derivative : The crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a compound structurally related to 3-Methoxy-5-nitropicolinonitrile, was determined, providing insights into its bifurcated hydrogen bond and short C-N distance (Sax et al., 1969).
Electrochemical Applications
Electrochemical studies involving derivatives of 3-Methoxy-5-nitropicolinonitrile have led to advancements in understanding material properties:
- Corrosion Inhibition Study : Schiff base compounds with methoxy and nitro substituents demonstrate effective inhibiting properties for mild steel corrosion in hydrochloric acid. This study showcases the potential application of these compounds in corrosion prevention (Khan et al., 2017).
Pharmaceutical and Biological Applications
While the specific compound 3-Methoxy-5-nitropicolinonitrile may not be directly used in pharmaceuticals, related compounds exhibit potential in this field:
- Isoindoline-Based Cathode Material : A novel styrenic nitroxide polymer, synthesized from a precursor monomer related to 3-Methoxy-5-nitropicolinonitrile, was developed as an organic electrode material for batteries. Its high oxidation potential and stability under cycling conditions indicate potential applications in energy storage (Hansen et al., 2018).
Environmental and Agricultural Applications
Research on methoxy-modified compounds related to 3-Methoxy-5-nitropicolinonitrile has applications in environmental science and agriculture:
- Methoxy-Modified Kaolinite for Herbicide Delivery : Methoxy-modified kaolinite, related to 3-Methoxy-5-nitropicolinonitrile, was used as a carrier for loading and controlled release of the herbicide amitrole. This indicates potential applications in agriculture for efficient and controlled delivery of agrochemicals (Tan et al., 2015).
properties
IUPAC Name |
3-methoxy-5-nitropyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c1-13-7-2-5(10(11)12)4-9-6(7)3-8/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCHOBUXIMVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitropicolinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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